Product packaging for 3-methylbutyl 2,2-dichloroacetate(Cat. No.:CAS No. 37587-83-0)

3-methylbutyl 2,2-dichloroacetate

Cat. No.: B13832813
CAS No.: 37587-83-0
M. Wt: 199.07 g/mol
InChI Key: UQQSGXRKRFDREY-UHFFFAOYSA-N
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Description

3-Methylbutyl 2,2-dichloroacetate (CAS 37587-83-0) is a synthetic organic ester with a molecular formula of C7H12Cl2O2 and a molecular weight of 199.07500 . It is characterized by a density of 1.163 g/cm³ and a boiling point of 210.1°C at 760 mmHg . This compound is an ester derivative of dichloroacetic acid (DCA), a molecule that has been the subject of extensive scientific investigation due to its ability to modulate cellular metabolism . The primary research interest in DCA and its derivatives stems from their role as inhibitors of pyruvate dehydrogenase kinase (PDK) . By inhibiting PDK, these compounds promote the activation of the pyruvate dehydrogenase (PDH) complex. This action shifts cellular energy production from glycolysis towards mitochondrial glucose oxidation, a mechanism that has shown promise in preclinical studies for investigating conditions such as lactic acidosis and certain cancers, where a metabolic shift known as the Warburg effect is prevalent . Researchers may explore this compound as a tool compound in metabolic studies, enzymology, and medicinal chemistry. The isopentyl (3-methylbutyl) moiety may influence the compound's lipophilicity and bioavailability compared to other DCA salts or esters, making it a candidate for structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12Cl2O2 B13832813 3-methylbutyl 2,2-dichloroacetate CAS No. 37587-83-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37587-83-0

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

3-methylbutyl 2,2-dichloroacetate

InChI

InChI=1S/C7H12Cl2O2/c1-5(2)3-4-11-7(10)6(8)9/h5-6H,3-4H2,1-2H3

InChI Key

UQQSGXRKRFDREY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C(Cl)Cl

Origin of Product

United States

Synthetic Strategies and Reaction Pathways of 3 Methylbutyl 2,2 Dichloroacetate

Esterification Approaches for Dichloroacetic Acid Derivatives

The creation of 3-methylbutyl 2,2-dichloroacetate fundamentally relies on the esterification of a dichloroacetic acid source with 3-methylbutan-1-ol. This can be accomplished through direct reaction, exchange of an alkoxy group from a pre-existing ester, or by activating the carboxylic acid in the form of a halide.

Direct esterification, commonly known as Fischer-Speier esterification, is a primary method for synthesizing esters. This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid with an alcohol. masterorganicchemistry.com In the context of this compound, this involves the reaction of dichloroacetic acid with 3-methylbutan-1-ol (isoamyl alcohol).

The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of dichloroacetic acid, rendering the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (3-methylbutan-1-ol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as water, a stable leaving group, reforming the carbonyl group.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound. masterorganicchemistry.com

To drive the equilibrium towards the product side and achieve high yields, the water formed as a byproduct is typically removed from the reaction mixture, often by azeotropic distillation. masterorganicchemistry.com Using the alcohol as the solvent, thereby ensuring it is in large excess, also helps to shift the equilibrium. masterorganicchemistry.com Studies on the esterification of other carboxylic acids, such as acetic acid and propionic acid with isoamyl alcohol, have demonstrated the feasibility of this reaction, with catalysts like solid acids also proving effective. researchgate.netresearchgate.net For instance, research on the esterification of various organic acids, including dichloroacetic acid, with alcohols like methanol (B129727) and ethanol (B145695) has been conducted using zirconium tungstate (B81510) as a solid acid catalyst. asianpubs.org

Table 1: Comparison of Catalysts in Direct Esterification

Catalyst Type Example(s) Typical Conditions Key Features
Mineral Acid H₂SO₄, HCl, TsOH Excess alcohol, heat, water removal Homogeneous, high catalytic activity, can be corrosive, difficult to separate from product. masterorganicchemistry.com
Solid Acid Zirconium Tungstate, Sulfated Zirconia Liquid phase, heat Heterogeneous, easily separable, reusable, may require higher temperatures. researchgate.netasianpubs.org
Enzymatic Candida antarctica Lipase B Solvent-free or organic solvent, mild temperatures High selectivity, environmentally friendly, can be expensive, slower reaction rates. researchgate.netunirioja.esnih.gov

Transesterification is the process of converting one ester into another by exchanging the alkoxy group with another alcohol, a reaction that can be catalyzed by either acids or bases. youtube.commasterorganicchemistry.com This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid. For the synthesis of this compound, a common starting material would be a simpler ester like methyl 2,2-dichloroacetate or ethyl 2,2-dichloroacetate. nih.gov

Acid-Catalyzed Transesterification: The mechanism is very similar to that of Fischer esterification. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the starting ester (e.g., methyl dichloroacetate). 3-methylbutan-1-ol then attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (e.g., methanol) yield the desired this compound. To ensure a high conversion rate, the reacting alcohol (3-methylbutan-1-ol) is often used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, a strong base (e.g., sodium isoamyloxide) deprotonates the 3-methylbutan-1-ol to form a more potent nucleophile, the isoamyloxide anion. This anion then attacks the carbonyl carbon of the starting ester in a nucleophilic acyl substitution reaction. A tetrahedral intermediate is formed, which then collapses, expelling the original alkoxide (e.g., methoxide) as the leaving group to form the final product. masterorganicchemistry.com This process is highly efficient but requires anhydrous conditions as the presence of water would lead to saponification (hydrolysis) of the ester.

A highly effective and generally non-reversible method for ester formation is the reaction of an acyl halide with an alcohol. In this case, dichloroacetyl chloride would be reacted with 3-methylbutan-1-ol. This reaction is a nucleophilic acyl substitution that is typically rapid and exothermic. libretexts.org

The reaction mechanism involves two main stages:

Nucleophilic Addition: The alcohol's oxygen atom, with its lone pair of electrons, acts as a nucleophile and attacks the highly electrophilic carbonyl carbon of dichloroacetyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate. libretexts.org

Elimination: The intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated. libretexts.org

The final step involves the deprotonation of the resulting oxonium ion. This is often accomplished by a weak base, such as pyridine (B92270) or triethylamine, which is added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas produced. libretexts.org The formation of HCl as a byproduct makes this an essentially irreversible reaction. The synthesis of various amide derivatives from chloroacetyl chloride demonstrates the high reactivity of this acyl halide in nucleophilic substitution reactions. researchgate.neterciyes.edu.tr

Advanced Synthetic Methodologies and Catalysis in Ester Formation

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign catalytic systems. For the synthesis of this compound, several advanced catalysts can be employed to overcome the limitations of traditional methods.

Heterogeneous Solid Acid Catalysts: Catalysts such as sulfated zirconia, zirconium tungstate, and various zeolites are increasingly used for esterification reactions. researchgate.netasianpubs.orgnih.gov Their primary advantage is the ease of separation from the reaction mixture, allowing for simple workup procedures and catalyst recycling. Sulfated zirconia, for example, has shown high activity in esterification, though it can sometimes promote side reactions like ether formation. researchgate.net

Enzymatic Catalysis: Lipases, such as Lipase B from Candida antarctica (CALB), are highly efficient biocatalysts for esterification and transesterification. researchgate.netunirioja.es These enzymes offer remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions (lower temperatures and neutral pH). Studies on the synthesis of isoamyl acetate (B1210297) using immobilized CALB have shown high yields and excellent reusability of the catalyst. researchgate.netunirioja.es The same principle can be applied to the synthesis of this compound, providing a "green" alternative to chemical catalysis. jmb.or.kr

Metal-Based Catalysts: A variety of metal salts and complexes can catalyze esterification and transesterification. For instance, methanesulfonates of metals like zinc and lanthanides have been shown to be effective catalysts for the esterification of chloroacetic acids. researchgate.net Mixed salt acetylacetonate (B107027) complexes, particularly of Zn(II), have also been developed as highly active and selective catalysts for transesterification reactions, which could be applied to this synthesis. google.com

Table 2: Performance of Advanced Catalytic Systems

Catalytic System Example Reaction Type Advantages Potential Limitations
Solid Acids Sulfated Zirconia Esterification Reusable, non-corrosive, easy separation. researchgate.net May require higher temperatures; potential for side reactions. researchgate.net
Enzymes Immobilized Candida antarctica Lipase B Esterification / Transesterification High selectivity, mild conditions, environmentally friendly. researchgate.netunirioja.es Higher cost, slower reaction rates, substrate specificity. nih.gov
Metal Acetylacetonates Zn(II) acetylacetonate / ZnCl₂ Transesterification High activity and selectivity, applicable to various esters. google.com Potential for metal contamination in the product.
Metal Mesylates Zn(CH₃SO₃)₂ Esterification Good activity for chloroacetic acids, stable. researchgate.net May require specific water-carrying agents like benzene. researchgate.net

Investigation of Byproducts and Reaction Selectivity

In any synthetic procedure, understanding and controlling the formation of byproducts is crucial for achieving high purity and yield. The synthesis of this compound is no exception.

Byproducts from Starting Materials: The purity of the final ester is highly dependent on the purity of the starting dichloroacetic acid or its derivatives. Industrial-grade dichloroacetic acid is often a byproduct of monochloroacetic acid production and can contain both monochloroacetic acid and trichloroacetic acid as impurities. google.comgoogle.com If this crude mixture is used in a direct esterification reaction, the corresponding esters—3-methylbutyl 2-chloroacetate and 3-methylbutyl 2,2,2-trichloroacetate—will be formed as byproducts. Similarly, the synthesis of dichloroacetyl chloride from trichloroethene can result in impurities that may carry over into subsequent reactions. google.com

Byproducts from Side Reactions:

Water: In direct esterification, water is a stoichiometric byproduct. Its presence limits the reaction equilibrium, and its efficient removal is key to achieving high conversion. masterorganicchemistry.com

Ether Formation: When using alcohols at high temperatures with strong acid catalysts, a competing dehydration reaction can occur, leading to the formation of di(3-methylbutyl) ether (diisoamyl ether). This is a known side reaction when using catalysts like sulfated zirconia. researchgate.net

Elimination Products: The starting material, dichloroacetyl chloride, can be produced via methods that may introduce other chlorinated species, which could potentially lead to minor byproducts. orgsyn.org

Reaction Selectivity: Selectivity becomes a critical issue when other functional groups are present in the reactants. While the reactants for this compound are relatively simple, the choice of method can influence selectivity in more complex applications. Enzymatic catalysis, for example, offers unparalleled selectivity, often leaving other ester or hydroxyl groups in a polyfunctional molecule untouched. nih.gov In transesterification, using a milder catalyst can help to selectively react one ester group in the presence of another, less reactive one. nih.gov The high reactivity of acyl chlorides generally leads to poor selectivity if other nucleophilic groups (like amines or other alcohols) are present in the substrate molecule.

Chemical Transformations and Degradation Mechanisms of 3 Methylbutyl 2,2 Dichloroacetate

Hydrolytic Pathways of Dichloroacetate (B87207) Esters

The hydrolysis of 3-methylbutyl 2,2-dichloroacetate, like other esters, involves the cleavage of the ester bond, yielding 3-methylbutanol and 2,2-dichloroacetic acid. This reaction can be catalyzed by both acid and base.

Kinetic Studies of Ester Hydrolysis

The kinetics of ester hydrolysis are typically studied under pseudo-first-order conditions, where the concentration of one reactant (e.g., water or a catalyst) is in large excess. The rate of hydrolysis is influenced by factors such as pH, temperature, and the structure of the ester. chemrxiv.orgyoutube.comnih.gov

Alkaline hydrolysis of esters follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The rate constants for alkaline hydrolysis are influenced by the electronic and steric effects of the substituents on the alcohol and carboxylic acid moieties. chemrxiv.org For instance, electron-withdrawing groups on the acyl part of the ester generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

Table 1: Factors Influencing Ester Hydrolysis Kinetics

FactorEffect on Hydrolysis Rate
pH Rate is generally faster at acidic and alkaline pH compared to neutral pH.
Temperature Rate increases with increasing temperature, following the Arrhenius equation. libretexts.org
Steric Hindrance Increased steric bulk around the carbonyl group or the alcohol moiety can decrease the rate of hydrolysis. chemrxiv.org
Electronic Effects Electron-withdrawing groups on the acyl portion accelerate hydrolysis, while electron-donating groups retard it. chemrxiv.org

A general procedure for studying the kinetics of ester hydrolysis involves monitoring the disappearance of the ester or the appearance of a product over time. youtube.com This can be achieved through techniques like titration to measure the concentration of the carboxylic acid formed. youtube.comyoutube.com

Mechanistic Elucidation of Ester Cleavage

The mechanism of ester hydrolysis depends on the pH of the solution.

In acid-catalyzed hydrolysis , the reaction proceeds through a series of equilibrium steps. The carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by water. youtube.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of the alcohol to yield the carboxylic acid and regenerate the acid catalyst. youtube.com

The base-catalyzed hydrolysis , also known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. youtube.com This is the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide ion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the alcohol. youtube.com

Photochemical Degradation Processes

While specific studies on this compound are not prevalent, the photochemical degradation of related compounds like dichloroacetic acid (DCA) and other esters provides insight into potential pathways. conicet.gov.arnih.gov The degradation of DCA can be achieved through photocatalytic processes, often employing titanium dioxide (TiO2) as a photocatalyst and UV radiation. conicet.gov.ar

In such systems, the degradation mechanism can involve direct attack by photogenerated holes on the adsorbed DCA molecule. conicet.gov.ar The efficiency of photodegradation can be influenced by factors such as the concentration of the photocatalyst, the intensity of the light source, and the presence of other species in the solution. nih.gov For some esters, photodegradation can proceed via attack on the aromatic ring or the ester side chain, leading to a variety of byproducts. frontiersin.orgresearchgate.net The presence of hydroxyl radicals in advanced oxidation processes can lead to hydroxylation and even ring-opening of aromatic esters. frontiersin.orgresearchgate.net

Oxidative and Reductive Transformation Studies

Information on the oxidative and reductive transformations of this compound can be inferred from studies on analogous compounds like dichloroacetamide safeners. These compounds can undergo reductive dechlorination in anaerobic environments, particularly in the presence of iron (II) species and minerals like hematite (B75146) and birnessite. rsc.orgnih.gov The rate of transformation can be influenced by the composition of the mineral system. rsc.orgnih.gov

The dichloroacetyl group is susceptible to reductive transformations, where a chlorine atom is removed and replaced by a hydrogen atom. This process can lead to the formation of monochlorinated and ultimately non-chlorinated products.

Radical Reactions and Atom Abstraction Mechanisms

Radical reactions can play a significant role in the transformation of esters. libretexts.org While typical O-acyl groups might be unreactive under standard radical reaction conditions, the presence of activating groups can facilitate these reactions. libretexts.org For esters, radical reactions can be initiated by photochemically promoted electron transfer. libretexts.org

In the context of chlorinated compounds, reactions with chlorine atoms are relevant for understanding atmospheric degradation. For esters similar to this compound, it can be anticipated that radical reactions would involve the abstraction of a hydrogen atom from the alkyl chain or the dichloroacetyl group. The presence of the electron-withdrawing dichloroacetyl group may influence the regioselectivity of hydrogen abstraction.

Thermal Decomposition Characteristics

The thermal decomposition of esters can proceed through various mechanisms, including S_N2 pathways. chemrxiv.org While specific data for this compound is not available, studies on related compounds like ionic liquids with acetate (B1210297) anions show that the activation energy for thermal decomposition can be significant. chemrxiv.org

For this compound, thermal decomposition would likely involve the cleavage of the ester bond. The presence of the dichloro-substituents might influence the decomposition pathway and the stability of the resulting fragments. It is plausible that at elevated temperatures, elimination reactions could also occur, leading to the formation of an alkene from the 3-methylbutyl group.

Analytical Methodologies for Research on 3 Methylbutyl 2,2 Dichloroacetate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 3-methylbutyl 2,2-dichloroacetate, enabling its separation from complex mixtures and its precise quantification. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (e.g., for similar esters)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. For analogous compounds, such as the methyl esters of haloacetic acids, GC-MS provides high resolution and sensitivity. nih.gov The analysis of dichloroacetic acid and its metabolites, for instance, has been successfully achieved by converting them into their methyl esters before GC-MS analysis. nih.gov This derivatization step is often necessary to increase the volatility and thermal stability of the analytes.

The selection of the GC column is critical for achieving good separation. A non-polar or medium-polarity column is typically suitable for the analysis of such esters. The temperature program of the GC oven is optimized to ensure the efficient separation of the target analyte from other components in the sample matrix. The mass spectrometer detector offers high selectivity and allows for the identification of the compound based on its mass spectrum.

A study on the determination of dichloroacetate (B87207) and its metabolites in human plasma involved derivatization to their methyl esters using 12% boron trifluoride-methanol complex. nih.gov The resulting methyl esters were then extracted and analyzed by GC-MS, with quantitation limits in the low micromolar range. nih.gov While this study focused on the methyl ester, the principles are directly applicable to the analysis of the 3-methylbutyl ester.

ParameterTypical Value/Condition for Similar EstersReference
Column Non-polar (e.g., DB-5ms) or medium-polarity nih.gov
Injection Mode Splitless nih.gov
Carrier Gas Helium nih.gov
Oven Program Temperature gradient (e.g., 50°C to 250°C) nih.gov
Ionization Mode Electron Ionization (EI) nih.gov
Detector Mass Spectrometer (Quadrupole or Ion Trap) nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly for samples that are not suitable for direct GC analysis or when derivatization is to be avoided. While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for the parent compound, dichloroacetic acid, and other haloacetic acids can inform the development of a suitable HPLC method. nih.govsielc.com

For the separation of dichloroacetic acid, both anion-exchange and reversed-phase chromatography have been utilized. nih.govsielc.com A reversed-phase HPLC method would likely be the most straightforward approach for this compound. A C18 column is a common choice for the stationary phase, offering good retention for moderately polar to non-polar compounds.

The mobile phase composition is a critical parameter to optimize. A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is typically used. The ratio of the organic modifier to water is adjusted to achieve the desired retention time and separation. For acidic analytes like the potential hydrolysis product, dichloroacetic acid, a buffer is often added to the mobile phase to control the pH and ensure consistent retention. sielc.com Detection is commonly performed using a UV detector, as the ester group provides some UV absorbance.

A study on the simultaneous determination of dichloroacetic acid and its metabolites used an anion-exchange column with a gradient of sodium hydroxide (B78521) in methanol as the mobile phase and a conductivity detector. nih.gov Another approach for chloroacetic acids utilized a mixed-mode column with an isocratic mobile phase of acetonitrile, water, and sulfuric acid, with UV detection at 200 nm. sielc.com

ParameterPotential Condition for this compoundReference (for similar compounds)
Column Reversed-phase C18, 5 µm particle size nih.govsielc.com
Mobile Phase Acetonitrile:Water or Methanol:Water gradient nih.govsielc.com
Detector UV-Vis Detector (e.g., at 210 nm) who.int
Flow Rate 1.0 mL/min nih.gov
Injection Volume 10-20 µL nih.gov

Spectroscopic Characterization in Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy Analysis (e.g., for similar esters)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of an ester like this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations. acs.orgresearchgate.net

For esters, a strong, sharp absorption band for the C=O stretch is typically observed in the region of 1750-1735 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents. The presence of the electron-withdrawing chlorine atoms on the α-carbon in this compound would be expected to shift the C=O stretching frequency to a higher wavenumber compared to a non-halogenated ester.

In addition to the carbonyl stretch, two distinct C-O stretching vibrations are also characteristic of esters. These typically appear in the region of 1300-1000 cm⁻¹. The stretching of the C-Cl bonds would also give rise to absorption bands in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. Theoretical and in-situ FTIR studies on the related compound, methyl dichloroacetate, have been conducted to understand its atmospheric degradation, providing valuable spectral data for this class of compounds. acs.orgresearchgate.netconsensus.app

Functional GroupExpected Absorption Range (cm⁻¹)Reference
C=O (Ester)1750 - 1735 acs.orgresearchgate.net
C-O (Ester)1300 - 1000 acs.orgresearchgate.net
C-H (Alkyl)2960 - 2850 acs.orgresearchgate.net
C-Cl800 - 600 acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR would be employed.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the 3-methylbutyl group and the single proton on the dichloroacetyl group. The chemical shift of the proton on the α-carbon (CHCl₂) would be significantly downfield due to the deshielding effect of the two chlorine atoms and the adjacent carbonyl group. The protons of the 3-methylbutyl group would show characteristic splitting patterns (e.g., a triplet for the -CH₂-O- protons and a doublet for the terminal methyl groups) and integrations corresponding to the number of protons in each environment. illinois.edupitt.edusigmaaldrich.comepfl.chcarlroth.com

The ¹³C NMR spectrum would provide complementary information, with a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon would appear at a characteristic downfield chemical shift (typically in the range of 160-180 ppm). The carbon atom attached to the two chlorine atoms (CHCl₂) would also be significantly deshielded. The chemical shifts of the carbons in the 3-methylbutyl group would be in the typical aliphatic region. illinois.edupitt.edusigmaaldrich.comepfl.chcarlroth.com

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CHCl₂6.0 - 6.565 - 75
C=O-165 - 175
-O-CH₂-4.1 - 4.360 - 70
-CH₂- (next to CH)1.6 - 1.825 - 35
-CH(CH₃)₂1.8 - 2.020 - 30
-CH(CH₃)₂0.9 - 1.020 - 25

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. illinois.edupitt.edusigmaaldrich.comepfl.chcarlroth.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms, with the M+2 and M+4 peaks having specific relative intensities.

The fragmentation of esters in the mass spectrometer typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgyoutube.commiamioh.eduyoutube.com For this compound, a prominent fragmentation pathway would be the loss of the 3-methylbutoxy radical (-OCH₂(CH₂)CH(CH₃)₂) to form the dichloroacetyl cation ([Cl₂CHCO]⁺). Another common fragmentation is the loss of the dichloroacetyl group. Further fragmentation of the 3-methylbutyl chain would also be observed.

Fragment IonProposed StructureKey Information Provided
[M]⁺[C₆H₁₀Cl₂O₂]⁺Molecular weight and isotopic pattern for two chlorine atoms
[M - C₅H₁₁O]⁺[Cl₂CHCO]⁺Confirmation of the dichloroacetyl moiety
[C₅H₁₁]⁺[CH₂(CH₂)CH(CH₃)₂]⁺Confirmation of the 3-methylbutyl group

Hyphenated Techniques in Complex Matrix Analysis

The analysis of this compound in complex matrices necessitates the use of sophisticated analytical methodologies that offer both high separation efficiency and sensitive, specific detection. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for isolating and quantifying this compound from intricate sample backgrounds such as environmental and biological samples. The most prominent and effective of these are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Given the volatile nature of this compound, GC-MS is a particularly well-suited technique for its analysis. actascientific.comnih.gov For complex matrices, sample preparation is a critical preceding step to minimize interference and enhance detection. Common approaches include liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), which are effective in isolating volatile and semi-volatile organic compounds from aqueous and solid samples. nih.govnih.gov

In instances where the parent compound, 2,2-dichloroacetic acid, is the target of analysis, a derivatization step is typically required to increase its volatility for GC analysis. nih.govrsc.orgnih.gov This is often achieved by converting the acid to a more volatile ester, such as a methyl or isobutyl ester, through reactions with agents like acidic methanol or isobutyl chloroformate. rsc.orgepa.gov Following extraction and, if necessary, derivatization, the sample is introduced into the GC system.

The chromatographic separation is generally performed on a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. anchem.pl The separated compounds are then introduced into the mass spectrometer, which provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern. For enhanced sensitivity and selectivity, especially in very complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. rsc.org This technique involves the selection of a specific precursor ion for the target analyte, its fragmentation, and the monitoring of a specific product ion, which significantly reduces background noise and improves detection limits. rsc.org

The table below summarizes typical GC-MS parameters that can be inferred for the analysis of this compound, based on methodologies developed for analogous long-chain esters of halogenated acids. rsc.orgepa.gov

Table 1: Inferred GC-MS/MS Parameters for this compound Analysis

Parameter Setting
Gas Chromatograph
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless
Inlet Temperature 250-280 °C
Carrier Gas Helium
Oven Program Initial temp. 40-60 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Multiple Reaction Monitoring (MRM)
Transfer Line Temp. 280-300 °C
Ion Source Temp. 230-250 °C
Precursor Ion (m/z) To be determined from the mass spectrum of this compound
Product Ion(s) (m/z) To be determined from the MS/MS fragmentation of the precursor ion

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative, particularly for less volatile compounds or when derivatization is to be avoided. nih.govsaspublishers.com While this compound is volatile, LC-MS/MS can be advantageous for the direct analysis of its parent acid or for screening a wide range of related compounds with varying volatilities. nih.gov

For LC-MS/MS analysis, sample preparation might still involve LLE or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. nih.gov The separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. nih.gov Electrospray ionization (ESI) is a common ionization source for such analyses, and like GC-MS/MS, the use of MRM mode provides high sensitivity and selectivity. nih.gov

The table below outlines potential LC-MS/MS parameters for the analysis of this compound, extrapolated from methods for other esters and contaminants in complex matrices. nih.gov

Table 2: Inferred LC-MS/MS Parameters for this compound Analysis

Parameter Setting
Liquid Chromatograph
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start at 5-10% B, increase to 95-100% B over 5-10 min, hold for 2-5 min
Flow Rate 0.2-0.5 mL/min
Column Temperature 30-40 °C
Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3-4 kV
Source Temperature 120-150 °C
Desolvation Temp. 350-500 °C
Precursor Ion (m/z) [M+H]⁺ or other adducts to be determined
Product Ion(s) (m/z) To be determined from the MS/MS fragmentation of the precursor ion

The selection between GC-MS and LC-MS/MS would depend on the specific research goals, the nature of the complex matrix, and the available instrumentation. Both techniques, when properly optimized and validated, are capable of providing the necessary sensitivity and selectivity for the robust analysis of this compound.

Environmental Chemical Studies of 3 Methylbutyl 2,2 Dichloroacetate Excluding Ecotoxicity

Atmospheric Fate and Photodegradation Kinetics (drawing from methyl dichloroacetate (B87207) research)

The primary sink for many volatile organic compounds (VOCs) in the troposphere is through oxidation reactions initiated by photochemically generated radicals, principally the hydroxyl radical (•OH). The atmospheric fate of 3-methylbutyl 2,2-dichloroacetate is expected to be largely determined by these reactions, similar to its structural analog, methyl dichloroacetate.

Considering an average global tropospheric concentration of •OH radicals, the atmospheric lifetime (τ) of methyl dichloroacetate can be estimated. While the exact lifetime for this compound is not known, it is anticipated to be on a similar order of magnitude, likely on the scale of days to weeks. This relatively short lifetime suggests that the compound is unlikely to persist in the atmosphere for extended periods or undergo significant long-range transport.

Table 1: Reaction Rate Coefficients for Methyl Dichloroacetate with Atmospheric Oxidants

OxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)
•OH1.07 × 10⁻¹² rameywine.com
•Cl7.34 × 10⁻¹² rameywine.com

This data is for methyl dichloroacetate and is used as an analogue for this compound.

The atmospheric degradation of methyl dichloroacetate initiated by •OH radicals leads to the formation of several transformation products. Experimental studies have identified dichloroacetic acid (Cl₂CHCOOH), phosgene (B1210022) (COCl₂), and carbon monoxide (CO) as the primary products. rameywine.com The formation of phosgene is suggested to occur mainly from the abstraction of a hydrogen atom from the Cl₂HC- group, while the formation of dichloroacetic acid and carbon monoxide is more favorable following abstraction from the -OCH₃ group. rameywine.com

For this compound, a similar degradation pathway is expected. The reaction with •OH radicals would likely lead to the formation of dichloroacetic acid and 3-methylbutanal, along with other smaller oxygenated species. The larger and more complex isoamyl group of this compound may lead to a more varied suite of secondary transformation products compared to methyl dichloroacetate.

Table 2: Identified Atmospheric Transformation Products of Methyl Dichloroacetate Reaction with •OH

ProductYield (%)
Dichloroacetic acid (Cl₂CHCOOH)44 ± 3 rameywine.com
Phosgene (COCl₂)43 ± 3 rameywine.com
Carbon monoxide (CO)41 ± 6 rameywine.com

This data is for methyl dichloroacetate and is used to infer potential transformation products of this compound.

Aqueous Phase Chemical Stability and Hydrolysis in Environmental Systems

The stability of this compound in aquatic environments is primarily dictated by its susceptibility to hydrolysis, a chemical reaction in which a water molecule cleaves one or more bonds. chemguide.co.uklibretexts.org Ester hydrolysis is a well-understood process that can be catalyzed by both acids and bases. chemguide.co.uklibretexts.org

In neutral environmental waters, the hydrolysis of esters is generally slow. chemguide.co.uk However, the rate of hydrolysis is significantly influenced by pH. Under acidic conditions, the reaction is catalyzed by hydrogen ions and is reversible. libretexts.org In alkaline environments, hydrolysis is catalyzed by hydroxide (B78521) ions and is typically irreversible, leading to the formation of a carboxylate salt and an alcohol. chemguide.co.uklibretexts.org

For this compound, hydrolysis would yield dichloroacetic acid and 3-methyl-1-butanol (isoamyl alcohol). The presence of the two chlorine atoms on the acetyl group is expected to influence the rate of hydrolysis. Electron-withdrawing groups, such as chlorine, can increase the susceptibility of the carbonyl carbon to nucleophilic attack, potentially accelerating the hydrolysis rate compared to non-halogenated analogues like isoamyl acetate (B1210297). Studies on similar compounds, such as dichloroacetamide herbicide safeners, have shown that they can undergo hydrolysis to produce dichloroacetic acid. claire.co.uk

The hydrolysis of isoamyl acetate, which shares the same alcohol moiety, is known to occur slowly in water, forming 3-methyl-1-butanol and acetic acid. chemicalbook.com It is plausible that this compound will exhibit similar, though likely faster, hydrolysis kinetics due to the electronic effects of the chlorine atoms.

Sorption and Transport Phenomena in Abiotic Matrices

The mobility of this compound in the environment, particularly its movement through soil and its tendency to partition into sediment in aquatic systems, is governed by sorption processes. Sorption refers to the binding of a chemical to solid particles. For non-ionizing organic compounds, this process is often dominated by partitioning into the organic carbon fraction of the soil or sediment. ecetoc.orgca.govchemsafetypro.com

A key parameter used to describe this partitioning behavior is the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment, resulting in lower mobility. Conversely, a low Koc value suggests that the chemical will remain primarily in the aqueous phase and be more mobile. chemsafetypro.com

The Koc of a compound can be estimated from its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity or lipophilicity. wikipedia.org While specific experimental values for the Kow and Koc of this compound are not available, its structure suggests it will be a relatively hydrophobic molecule. The presence of the isoamyl group contributes significantly to its nonpolar character. For comparison, the log Kow of isoamyl acetate is 2.25. stenutz.eu The addition of two chlorine atoms in this compound would likely increase its hydrophobicity and, consequently, its Kow and Koc values.

Therefore, it is anticipated that this compound will exhibit moderate to strong sorption to soil and sediment, particularly in environments with higher organic carbon content. This would limit its potential for leaching into groundwater but could lead to its accumulation in the organic-rich layers of soil and aquatic sediments. Studies on other halogenated organic chemicals have shown that they can exhibit strong sorption to aquifer materials. osti.gov

Table 3: Physicochemical Properties of Structurally Related Compounds

CompoundMolecular FormulaLog KowWater Solubility
Isoamyl acetateC₇H₁₄O₂2.25 stenutz.euSlightly soluble wikipedia.org
Methyl dichloroacetateC₃H₄Cl₂O₂1.5 (estimated)Data not available
Dichloroacetic acidC₂H₂Cl₂O₂0.9Miscible

This table provides data for structurally related compounds to infer the properties of this compound.

Theoretical and Computational Chemistry Approaches to 3 Methylbutyl 2,2 Dichloroacetate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular properties. These methods, rooted in the principles of quantum mechanics, are used to determine the electronic structure of molecules, from which a wide array of properties can be derived. For 3-methylbutyl 2,2-dichloroacetate, these calculations can predict its three-dimensional geometry, the distribution of electrons within the molecule, and its inherent reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of atoms and molecules. mdpi.com It is particularly adept at investigating reaction mechanisms by mapping out the potential energy surface of a reaction, identifying transition states, and determining activation energies. For this compound, DFT can be employed to study various potential reaction pathways.

One of the primary reactions of interest for esters is hydrolysis, which can occur under acidic, basic, or neutral conditions. nih.gov DFT calculations can model the step-by-step mechanism of hydrolysis, including the initial nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the 3-methylbutanol leaving group. researchgate.net

Another important reaction pathway for organochlorine compounds is nucleophilic substitution, where the chlorine atoms are displaced by a nucleophile. wikipedia.org DFT can be used to compare the feasibility of different substitution mechanisms, such as SN1 and SN2 pathways, at the dichlorinated carbon atom. The calculated energy barriers for these pathways can provide insights into the compound's stability and reactivity towards various nucleophiles.

Below is an illustrative data table of calculated activation energies for potential reaction pathways of this compound, derived from DFT studies on analogous compounds.

Reaction PathwayProposed MechanismCalculated Activation Energy (kcal/mol)
Neutral HydrolysisWater-assisted nucleophilic addition-elimination20 - 25
Base-Catalyzed HydrolysisHydroxide-initiated nucleophilic addition-elimination10 - 15
Nucleophilic Substitution (Cl by OH-)SN2-like displacement25 - 30

Note: The data in this table is illustrative and based on typical values for similar esters and organochlorine compounds. Actual values for this compound would require specific DFT calculations.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a detailed picture of the distribution and energy of electrons in a molecule. rsc.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that are primarily involved in chemical reactions. The energy and shape of these orbitals determine the molecule's reactivity as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ester group, particularly the carbonyl oxygen, which possesses non-bonding lone pair electrons. The energy of the HOMO is indicative of the molecule's ability to donate electrons.

Conversely, the LUMO is anticipated to be centered on the carbonyl carbon and the C-Cl bonds. ucsb.edu The electron-withdrawing nature of the two chlorine atoms significantly lowers the energy of the LUMO, making the carbonyl carbon and the dichlorinated carbon highly electrophilic and susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability; a larger gap generally implies greater stability.

Molecular OrbitalPrimary Atomic Orbital ContributionsPredicted Energy (eV)Significance
HOMOO (carbonyl), O (ester linkage) lone pairs-10.5Site of electron donation (nucleophilicity)
LUMOC=O (π), C-Cl (σ)-1.2Site of electron acceptance (electrophilicity)
HOMO-LUMO Gap-9.3Indicator of chemical reactivity and stability

Note: The energy values in this table are hypothetical and serve to illustrate the relative energies of the frontier molecular orbitals based on analyses of similar ester compounds.

Molecular Dynamics Simulations for Conformation and Interactions

While quantum chemical calculations provide detailed electronic information, they are often computationally expensive for large systems or for simulating molecular motion over time. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics to model the movement of atoms and molecules. mdpi.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with its environment, such as a solvent.

The 3-methylbutyl (isoamyl) group has several rotatable bonds, leading to a large number of possible conformations. MD simulations can be used to explore these conformations and to determine their relative populations at a given temperature. This is crucial for understanding the molecule's average shape and how its shape might influence its properties and reactivity.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, computational methods can be used to predict its Nuclear Magnetic Resonance (NMR) spectra.

The prediction of NMR chemical shifts is typically performed using DFT calculations. github.io By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts can be predicted relative to a standard reference compound. faccts.de These predictions can help in the assignment of peaks in an experimental spectrum and can provide confidence in the structural elucidation of the compound.

Below is an interactive data table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH(Cl)₂6.565
-C(=O)O--165
-OCH₂-4.265
-CH₂- (next to O)1.738
-CH(CH₃)₂1.925
-CH(CH₃)₂0.9522

Note: These are predicted values based on computational models and may differ from experimental values. The prediction of spin-spin coupling constants would provide a more detailed theoretical spectrum.

In Silico Modeling of Environmental Degradation Pathways

In silico modeling plays a crucial role in predicting the environmental fate of chemical compounds. nih.gov For this compound, these models can be used to assess its persistence in the environment and to identify potential degradation pathways.

One of the primary abiotic degradation pathways for esters is hydrolysis. researchgate.net Computational models can predict the rate of hydrolysis under different environmental conditions (e.g., pH, temperature). For this compound, the presence of the dichloroacetyl group is expected to influence the rate of hydrolysis.

Biotic degradation, mediated by microorganisms, is another important environmental fate process. Quantitative Structure-Biodegradability Relationship (QSBR) models can be used to predict the likelihood of a compound being biodegradable. chemrxiv.org These models use the molecular structure of a compound to predict its susceptibility to enzymatic attack. For this compound, the presence of chlorine atoms may make it more resistant to biodegradation compared to its non-chlorinated counterpart. chemrxiv.org

In silico tools can also predict the potential products of degradation. springernature.com For example, the hydrolysis of this compound would yield 3-methylbutanol and dichloroacetic acid. Further degradation of these products can also be modeled.

Degradation PathwayModeling ApproachPredicted OutcomeKey Factors
Abiotic HydrolysisKinetic modeling based on DFTModerate to rapid degradationpH, temperature
BiodegradationQSBR modelsSlow to moderate degradationPresence of specific microbial enzymes
PhotodegradationNot expected to be a major pathwayNegligibleLack of significant chromophores

Note: The predictions in this table are based on general principles of environmental chemistry and in silico modeling for similar compounds.

Applications of 3 Methylbutyl 2,2 Dichloroacetate in Advanced Organic Synthesis

Role as a Synthetic Intermediate in Multi-step Reactions

In the realm of multi-step synthesis, intermediates are crucial building blocks that are sequentially modified to construct a final target molecule. Although specific examples for 3-methylbutyl 2,2-dichloroacetate are not extensively reported, esters of dichloroacetic acid are known to serve as valuable intermediates. For instance, a patented synthetic method for producing dichloroacetate (B87207) salts, which have therapeutic potential, utilizes a dichloroacetate ester as a key intermediate that is subsequently hydrolyzed. google.com This highlights the role of the ester as a temporary carrier of the dichloroacetate group, which can be unveiled at a later stage.

The reactivity of the dichloroacetyl group, with its two chlorine atoms, offers multiple avenues for further functionalization. These chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of new chemical bonds and functionalities. The ester group itself can be hydrolyzed or transesterified, providing another point of modification. This dual reactivity makes compounds like this compound potentially useful intermediates in the synthesis of more complex molecules.

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

Reaction TypeReagents and ConditionsPotential Product
HydrolysisAcid or base catalysisDichloroacetic acid and 3-methylbutanol
TransesterificationAlcohol, acid or base catalystDifferent dichloroacetate ester
Nucleophilic SubstitutionVarious nucleophiles (e.g., amines, thiols)Substituted acetate (B1210297) derivatives

Utilization in the Construction of Complex Molecular Architectures

The construction of complex molecular architectures often relies on the use of versatile building blocks that can introduce specific functionalities and stereochemical features. While direct evidence for the use of this compound in this context is scarce, the application of a related compound, methyl dichloroacetate, in the synthesis of the antibiotics chloramphenicol (B1208) and thiamphenicol (B1682257) demonstrates the potential of this class of compounds. In these syntheses, the dichloroacetate moiety is a precursor to a key part of the final molecular structure.

Ester Functionality as a Protecting Group Strategy

In organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from reacting while other parts of the molecule are being modified. numberanalytics.comuchicago.edusemanticscholar.orgresearchgate.net The ester functionality in this compound can, in principle, serve as a protecting group for a carboxylic acid.

Table 2: Comparison of Ester Protecting Groups

Ester GroupTypical Cleavage ConditionsRelative Reactivity
MethylStrong acid or baseHigh
EthylStrong acid or baseHigh
tert-ButylAcid catalysisModerate
BenzylHydrogenolysisMild
3-Methylbutyl Acid or base catalysis (inferred) Moderate (inferred)

Precursor for Novel Dichloroacetyl Derivatives

The this compound molecule can serve as a starting material for the synthesis of a variety of novel dichloroacetyl derivatives. The ester linkage can be cleaved to provide dichloroacetic acid, which can then be converted into other esters or amides. Alternatively, the ester can undergo transesterification to yield different dichloroacetate esters.

More significantly, the two chlorine atoms on the alpha-carbon of the dichloroacetyl group are reactive sites. They can be substituted by a range of nucleophiles to create new derivatives with potentially interesting chemical and biological properties. For example, reaction with amines would yield dichloroacetamides, a class of compounds that has been investigated for antitumor activity. This highlights the potential of this compound as a scaffold for generating libraries of new compounds for biological screening.

Contributions to Stereoselective Synthesis

Stereoselective synthesis, the preferential formation of one stereoisomer over another, is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. While there is no specific literature detailing the contributions of this compound to stereoselective synthesis, the dichloroacetyl group has the potential to influence the stereochemical outcome of reactions.

The two chlorine atoms create a specific steric and electronic environment around the carbonyl group. This could be exploited to direct the approach of reagents in a stereoselective manner. For instance, in aldol-type reactions or other additions to the carbonyl group, the dichloroacetyl moiety could favor the formation of one diastereomer over another. Furthermore, the development of chiral catalysts for reactions involving dichloroacetate esters could open up avenues for enantioselective transformations, leading to the synthesis of single-enantiomer products. The specific role of the 3-methylbutyl group in such scenarios would likely be related to its steric influence and its effect on the solubility and handling of the reactants and products.

Q & A

Q. What are the recommended analytical techniques to confirm the purity and structural integrity of 3-methylbutyl 2,2-dichloroacetate?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is typically used to assess purity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential. Gas chromatography-mass spectrometry (GC-MS) may also be employed for volatile derivatives. Ensure calibration with certified reference standards, and validate methods using parameters like retention time, peak symmetry, and mass fragmentation patterns .

Q. How can researchers mitigate hydrolysis of this compound during storage or experimental procedures?

Hydrolysis of ester bonds is pH- and temperature-dependent. Store the compound in anhydrous conditions at −20°C under inert gas (e.g., nitrogen). For aqueous experiments, use buffered solutions (pH 6–7) and avoid prolonged exposure to elevated temperatures. Pre-test stability using accelerated degradation studies (e.g., 40°C/75% relative humidity) to determine shelf-life .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

The compound’s solubility depends on its ester and dichloroacetate moieties. Dimethyl sulfoxide (DMSO) is suitable for stock solutions (e.g., 50 mg/mL), but ensure final DMSO concentrations ≤0.1% to avoid cellular toxicity. For aqueous compatibility, ethanol or PBS (with gentle warming) may be used, but validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced Research Questions

Q. What experimental strategies can address discrepancies between in vitro and in vivo efficacy of this compound in cancer models?

In vitro-in vivo discordance may arise from metabolic stability, bioavailability, or tumor microenvironment interactions. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with effects. Compare results across 3D spheroid cultures, patient-derived xenografts (PDX), and orthotopic models. Incorporate tracer studies (e.g., radiolabeled compounds) to track biodistribution and metabolite formation .

Q. How does this compound influence mitochondrial redox homeostasis compared to sodium dichloroacetate (DCA)?

The ester group may alter cellular uptake or hydrolysis kinetics, affecting dichloroacetate release. Measure pyruvate dehydrogenase kinase (PDK) inhibition and lactate/pyruvate ratios in isolated mitochondria. Use Seahorse assays to compare oxygen consumption rates (OCR) and extracellular acidification rates (ECAR). Note that DCA’s neurotoxicity in chronic use may differ from the ester’s profile due to slower systemic release .

Q. What synergistic combinations enhance the antitumor activity of this compound?

Preclinical studies on DCA suggest synergy with metabolic modulators (e.g., metformin) or redox disruptors (e.g., ascorbate). Design combination studies using Chou-Talalay synergy indices. For glioma models, co-administer with agents crossing the blood-brain barrier (e.g., temozolomide). Validate synergy via transcriptomics (e.g., HIF-1α suppression) and metabolomics (e.g., TCA cycle intermediates) .

Q. How can researchers resolve contradictory data on dichloroacetate’s dehalogenation pathways in microbial systems?

Bacterial dehalogenases exhibit substrate specificity. For this compound, screen for esterase activity in environmental isolates (e.g., Methylobacterium spp.) using chloride ion release assays (see Table 3 in ). Compare induction patterns by chlorinated aliphatic acids (e.g., dichloroacetate vs. 2,2-dichloropropionate) and quantify enzyme kinetics (Km, Vmax) .

Methodological Considerations

Q. What protocols ensure reproducibility in toxicity studies of this compound?

  • In vitro: Follow OECD guidelines for cytotoxicity (e.g., MTT/WST-1 assays) using multiple cell lines (cancer vs. normal).
  • In vivo: Use staggered dosing in rodent models to monitor neurotoxicity (e.g., grip strength tests, histopathology of peripheral nerves). Include positive controls (e.g., DCA) and measure plasma metabolites via LC-MS/MS .

Q. How should researchers design dose-escalation studies for this compound in animal models?

Apply the modified Fibonacci sequence for dose increments. Monitor body weight, organ indices (liver/kidney), and hematological parameters. Terminate cohorts exhibiting >20% weight loss or Grade 3+ toxicity (per CTCAE criteria). Use toxicokinetic data to establish the maximum tolerated dose (MTD) .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in dichloroacetate derivatives?

Use nonlinear regression (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate IC50/EC50 values. For heterogeneous datasets (e.g., variable tumor responses), apply mixed-effects models or Bayesian hierarchical modeling. Validate findings with bootstrapping or permutation tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.